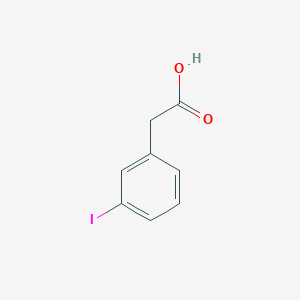

3-Iodophenylacetic acid

Description

Evolution of Research Interests in Iodinated Phenylacetic Acids

Research into iodinated phenylacetic acids has evolved considerably, driven by the versatile role of iodine in synthetic chemistry and its utility in creating compounds with specific biological or material properties. Initially, interest in these compounds was often linked to their use as intermediates in the synthesis of more complex molecules. The iodine atom serves as a readily displaceable leaving group in cross-coupling reactions and a handle for introducing other functional groups, making these compounds valuable building blocks in organic synthesis. rsc.org

More recently, research has expanded to explore the direct impact of iodine substitution on the biological activity of phenylacetic acid derivatives. Studies have investigated their potential as enzyme inhibitors and as structural motifs in the development of new therapeutic agents. jspae.com For instance, computational docking studies have explored the interactions of iodinated phenylacetic acids with biological targets like Pim kinase and urease enzymes, suggesting their potential as inhibitors. jspae.com Furthermore, the development of novel, more environmentally friendly, and efficient methods for synthesizing phenylacetic acid derivatives, including iodinated versions, has been a significant area of research. rsc.orgorganic-chemistry.org These "green chemistry" approaches often utilize iodine-based catalysts, further highlighting the importance of iodine in this field. rsc.orgorganic-chemistry.org The use of iodinated phenylacetic acids has also been noted in the context of creating immunological determinants for serological studies. nih.gov

Significance of Iodine Substitution in Phenylacetic Acid Scaffolds for Research Applications

The substitution of an iodine atom onto the phenylacetic acid scaffold introduces several key features that are highly significant for research applications. The iodine atom's size and polarizability can lead to unique steric and electronic effects, influencing how the molecule interacts with its environment. jspae.com

From a synthetic perspective, the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various chemical transformations. This reactivity is fundamental to its use in palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov

In the realm of medicinal chemistry and chemical biology, the iodine atom can significantly alter the pharmacological properties of a molecule. Its electron-withdrawing inductive effect can increase the susceptibility of the aromatic ring to nucleophilic attack. jspae.com This property is valuable in the design of enzyme inhibitors and probes for studying biochemical pathways. jspae.com For example, the iodine atom in 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) has been shown to contribute significantly to the binding affinity of this hapten to antibodies. nih.gov Additionally, the incorporation of radioactive isotopes of iodine allows for the development of radiotracers for imaging techniques like Positron Emission Tomography (PET), enabling the in vivo study of biological processes. biosynth.com

The table below summarizes some of the key properties of 3-Iodophenylacetic acid:

| Property | Value |

| Chemical Formula | C₈H₇IO₂ |

| Molecular Weight | 262.04 g/mol |

| Melting Point | 127-131 °C |

| Appearance | White to cream crystals or powder |

| Solubility | Soluble in organic solvents like alcohols, esters, and ethers |

The data in this table is compiled from various sources. lookchem.comthermofisher.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSWWBAFGGGWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397634 | |

| Record name | 3-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-69-9 | |

| Record name | 3-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Iodophenylacetic Acid

Classical Approaches to Phenylacetic Acid Functionalization with Iodine

Precursor-Based Synthesis Pathways

To circumvent the regioselectivity issues of direct iodination, multi-step syntheses starting from pre-functionalized precursors are the most common and reliable methods for preparing 3-Iodophenylacetic acid.

A well-established method for synthesizing this compound is through the hydrolysis of (3-iodophenyl)acetonitrile. chemicalbook.com This reaction is typically performed under basic conditions. For instance, refluxing (3-iodophenyl)acetonitrile with an aqueous solution of sodium hydroxide (B78521) for several hours leads to the formation of the corresponding carboxylate salt, which upon acidification, yields this compound. chemicalbook.com This pathway has been reported to produce the final product in good yields, with one procedure citing a yield of 83%. chemicalbook.com

The precursor, (3-iodophenyl)acetonitrile, can be prepared from 3-iodobenzyl bromide. The reaction involves nucleophilic substitution where the bromide is displaced by a cyanide group, often from potassium cyanide, in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide. prepchem.com

While direct hydrolysis of 3-iodobenzyl bromide would yield the corresponding alcohol, it can be converted to this compound through a two-step process. First, the bromide is converted to the nitrile, (3-iodophenyl)acetonitrile, as described previously. prepchem.com This nitrile is then hydrolyzed to the desired carboxylic acid. chemicalbook.com This multi-step approach, starting from the benzyl (B1604629) bromide, is a common strategy in organic synthesis.

Another effective strategy involves the carboxylation of an organometallic precursor derived from a 3-iodophenyl compound. A common approach is the formation of a Grignard reagent from 3-iodobenzyl bromide, which is then reacted with carbon dioxide (in the form of dry ice) to introduce the carboxylic acid group.

A documented method involves the rhodium-catalyzed carbonylation of benzyl halides. lookchem.com Specifically, m-Iodobenzyl bromide can be efficiently carbonylated to this compound using a chloro(1,5-cyclooctadiene)rhodium(I) dimer catalyst in formic acid. lookchem.comlookchem.com This method is notable for its tolerance of other sensitive functional groups and can provide high yields. lookchem.com One report indicates a yield of 95% for this transformation. lookchem.com

Hydrolysis of 3-iodobenzyl bromide derivatives

Advanced Synthetic Strategies and Catalytic Methods

Modern synthetic chemistry offers more advanced and efficient methods for the synthesis of phenylacetic acid derivatives. While specific examples for this compound are sometimes part of broader studies, the principles are applicable.

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool that avoids the need for pre-functionalized starting materials. researchgate.net While ortho-C-H activation is more common, methods for distal meta-functionalization are emerging. researchgate.net For instance, iridium-catalyzed ortho-iodination of benzoic acids has been developed, though similar C-H activation at the benzylic position of phenylacetic acid under these conditions has shown low yields. acs.org Palladium-catalyzed C-H iodination has also been explored, offering pathways to chiral iodinated phenylacetic acid derivatives. researchgate.net

Metal-Free Catalytic Oxygenation: A novel, metal-free approach has been developed for the synthesis of phenylacetic acids from aromatic alkenes using molecular iodine and oxone as non-toxic reagents. rsc.org This method proceeds through a tandem iodofunctionalization and rearrangement, offering an environmentally friendly alternative to traditional metal-catalyzed oxidations. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can utilize this compound as a building block to create more complex molecules. acs.orgnih.gov While this demonstrates the utility of the compound, similar catalytic systems can sometimes be adapted for its synthesis. For example, nickel-catalyzed carboxylation of alkyl bromides with CO2 represents a modern approach to forming carboxylic acids. nih.gov

Table 1: Comparison of Selected Synthetic Routes to this compound

| Starting Material | Key Reagents | Reaction Type | Reported Yield | Reference(s) |

|---|---|---|---|---|

| (3-iodophenyl)acetonitrile | Sodium hydroxide, water | Nitrile Hydrolysis | 83% | chemicalbook.com |

| m-Iodobenzyl bromide | Carbon monoxide, [Rh(cod)Cl]₂, formic acid | Carbonylation | 95% | lookchem.com |

| 3-Aminophenylacetic acid | NaNO₂, H₂SO₄, KI | Sandmeyer Reaction | 89% | lookchem.com |

Rhodium-Catalyzed Carbonylation Approaches for Phenylacetic Acid Derivatives

Rhodium-based catalytic systems are effective for the synthesis of phenylacetic acid derivatives through the carbonylation of aryl halides. beilstein-journals.orgmdma.ch A common approach involves the carbonylation of benzyl halides using a rhodium catalyst, such as the dimer of chloro(1,5-cyclooctadiene)rhodium(I), in formic acid. lookchem.comresearchgate.net This method is valued for its tolerance of sensitive functional groups like esters and nitriles, often resulting in high yields of the desired phenylacetic acids. lookchem.com

More directly relevant to this compound is the reductive carbonylation of aryl iodides. beilstein-journals.org An efficient catalytic system for this transformation can be composed of a commercially available rhodium salt like RhCl₃·3H₂O, triphenylphosphine (B44618) (PPh₃) as a ligand, and triethylamine (B128534) (Et₃N) as a base. beilstein-journals.org The reaction proceeds under relatively mild conditions with syngas (a mixture of carbon monoxide and hydrogen), demonstrating high functional-group tolerance and a broad substrate scope. beilstein-journals.org For instance, the carbonylation of iodobenzene (B50100) derivatives can be optimized to achieve high yields. beilstein-journals.org Dehalogenation can sometimes be observed as a side reaction in these processes. beilstein-journals.org

Table 1: Rhodium-Catalyzed Reductive Carbonylation of Iodobenzene beilstein-journals.org

Reaction conditions: PhI (1 mmol), Rh species (2.5 mol %), PPh₃ (10 mol %), Et₃N (1.2 mmol), DMA (2 mL), CO/H₂ (5 bar:5 bar), 90 °C, 12 h.

| Entry | Rhodium Species | Conversion (%) | Yield (%) |

| 1 | [RhCl(CO)₂]₂ | 89 | 64 |

| 2 | RhCl(CO)(PPh₃)₂ | >99 | 97 |

| 3 | RhCl₃·3H₂O | >99 | 97 |

Data sourced from a study on the reductive carbonylation of aryl iodides. beilstein-journals.org The table illustrates the effectiveness of different rhodium catalysts in converting iodobenzene to the corresponding aldehyde, a related transformation to the synthesis of phenylacetic acid derivatives.

Copper-Catalyzed Condensation Reactions involving Iodophenylacetic Acids

Copper-catalyzed condensation, particularly the Ullmann reaction, is a foundational method for forming C-N and C-O bonds and is applicable to the synthesis of derivatives from iodophenylacetic acids. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an amine or alcohol, using a copper catalyst. nih.gov Historically, these reactions required harsh conditions, but modern protocols often use ligands like diamines or aminoalcohols to facilitate the reaction under milder conditions, making the process truly catalytic. rug.nl

A practical application of this methodology is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. researchgate.net In this process, an iodophenylacetic acid, such as o-iodophenylacetic acid, undergoes a condensation reaction with 2,6-dichloroaniline (B118687). researchgate.net The reaction is catalyzed by copper powder and potassium carbonate. researchgate.net While effective, this specific method can present challenges in product separation, often requiring column chromatography. researchgate.net The development of more efficient catalysts remains an area of active research to improve yields and simplify purification. researchgate.net

Mechanistic Studies of Key Synthetic Transformations

Rhodium-Catalyzed Carbonylation: The mechanism for the rhodium-catalyzed carbonylation of aryl halides is generally understood to be a catalytic cycle involving several key steps. For a Rh(I) catalyst, the cycle typically begins with the oxidative addition of the aryl halide (Ar-X) to the rhodium center, forming a Rh(III) intermediate. chemrxiv.org This is followed by the insertion of carbon monoxide (CO) into the Rh-aryl bond. The final step is the reductive elimination of the resulting acyl halide, which is then hydrolyzed to produce the phenylacetic acid, regenerating the Rh(I) catalyst for the next cycle. chemrxiv.orgresearchgate.net In the case of reductive carbonylation using syngas, the process involves the initial formation of a Rh(I) species from a Rh(III) precursor like RhCl₃·3H₂O, which is reduced by a ligand such as PPh₃. beilstein-journals.org

Copper-Catalyzed Condensation (Ullmann Reaction): The mechanism of the copper-catalyzed Ullmann condensation has been the subject of extensive study, and several pathways have been proposed. nih.govrug.nl Most researchers agree that Cu(I) is the active catalytic species. rug.nlnih.gov One widely accepted mechanism involves an oxidative addition-reductive elimination pathway. In this model, the Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. rug.nlnih.gov This is followed by reductive elimination, which forms the new C-N or C-O bond and regenerates the Cu(I) catalyst. nih.gov Alternative mechanisms, including those involving σ-bond metathesis or radical intermediates, have also been considered, and the precise pathway can depend on the specific reactants, ligands, and reaction conditions. rug.nlgatech.edu Kinetic studies suggest that the process often involves the formation of a copper(I) amidate or alkoxide complex, which then reacts with the aryl halide. nih.gov

Synthesis of Novel Derivatives and Analogues of this compound

This compound is a valuable starting material for creating a diverse range of new molecules with potential biological applications. chemimpex.compmarketresearch.com Its iodine atom provides a reactive site for various coupling and substitution reactions.

Synthesis of Halogenated Phenylacetic Acid Derivatives for Biological Evaluation

Halogenated phenylacetic acids are a class of compounds frequently explored for their potential therapeutic properties. Various derivatives have been synthesized and evaluated for a range of biological activities.

Aldose Reductase Inhibitors: Substituted benzyloxyphenylacetic acids have been prepared and evaluated as aldose reductase inhibitors, which are of interest in managing diabetic complications. nih.gov The presence of a methylene (B1212753) spacer between the aromatic core and the acidic group was found to be critical for activity. nih.gov

Progesterone (B1679170) Receptor Antagonists: Halogen-substituted phenylacetic acid derivatives of progesterone have been synthesized and tested for their ability to bind to the progesterone receptor. nih.gov Studies showed that the position of the halogen atom on the phenyl ring significantly influenced the binding affinity, with a fluorine atom in the meta position showing improved activity. nih.gov

Sodium-Channel Blockers: Phenylacetamides, synthesized by coupling substituted phenylacetic acid derivatives with an appropriate amine, have been investigated as voltage-dependent sodium-channel blockers. ebi.ac.uk Derivatives with halogenated aromatic rings were found to be particularly potent. ebi.ac.uk

Anticancer Agents: Platinum(IV) complexes incorporating halogenated phenylacetic acids, such as 4-chlorophenylacetic acid and 4-iodophenylacetic acid, have been synthesized and assessed for their cytotoxic activity against various human cancer cell lines. researchgate.net

Table 2: Biological Activity of Halogenated Steroidal Phenylacetate (B1230308) Derivatives nih.gov

Data showing the relative binding affinities (RBAs) of progesterone derivatives containing halogenated acetoxyphenyl substituents to the progesterone receptor (PR).

| Compound | Halogen and Position | Relative Binding Affinity (RBA, %) |

| 8a | 3-Fluoro | 100 |

| 8b | 2-Fluoro | <100 |

| 8c | 4-Chloro | 100 |

| 8d | 4-Bromo | <100 |

| 8e | 4-Fluoro | <100 |

| 8f | 3-Chloro | 100 |

Data sourced from a study on progesterone receptor antagonists. nih.gov

Formation of Complex Molecular Architectures utilizing this compound as a Building Block

The reactivity of the iodo-substituent makes this compound a versatile building block for constructing more complex molecules. chemimpex.com

One key application is in palladium/copper-catalyzed cross-coupling reactions, such as the Sonogashira reaction. For example, this compound can be coupled with trimethylsilylacetylene (B32187) using a Pd(PPh₃)₄ catalyst and CuI co-catalyst to produce (3-((trimethylsilyl)ethynyl)phenyl)acetic acid. acs.org This product serves as a more elaborate building block for further synthetic transformations, including solid-phase peptide synthesis. acs.org

Furthermore, iodophenylacetic acids have been utilized in multicomponent reactions like the Ugi reaction, followed by intramolecular cyclizations to create complex heterocyclic scaffolds. researchgate.net For instance, a protocol involving a Ugi four-component reaction followed by a copper-catalyzed intramolecular tandem C-N/C-C coupling process has been developed to synthesize spiroindolinone-isoindolinone skeletons. researchgate.net While this method worked well with derivatives of 2-iodobenzoic acid and 2-iodobenzaldehyde, substrates derived from 2-iodophenylacetic acid reportedly failed to undergo the desired isoquinolinone ring formation under the tested conditions, highlighting the subtle influence of the substrate structure on the reaction outcome. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of 3 Iodophenylacetic Acid and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural analysis of 3-Iodophenylacetic acid, offering detailed insights into its molecular framework and functional groups. karary.edu.sd

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. weebly.com By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³C (¹³C) nuclei, the exact arrangement of atoms within the molecule can be established. ethernet.edu.et

In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring appear as a complex multiplet in the range of δ 7.21-7.27 ppm. The two protons of the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid and the phenyl ring typically resonate as a singlet at approximately δ 3.63 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the carboxylic acid group (C=O) is typically observed around δ 177.4 ppm. The carbons of the phenyl ring show distinct signals, with the carbon atom bonded to the iodine atom appearing at a characteristic chemical shift. The methylene carbon (CH₂) signal is found at approximately δ 40.6 ppm. rsc.org The use of deuterated solvents like chloroform-d (B32938) (CDCl₃) is standard to avoid interference from the solvent's protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 7.21-7.27 | m | Aromatic protons |

| ¹H | 3.63 | s | CH₂ |

| ¹³C | 177.4 | - | C=O |

| ¹³C | 135.0, 134.5, 129.9, 129.6, 127.7, 127.6 | - | Aromatic carbons |

| ¹³C | 40.6 | - | CH₂ |

| Data acquired in CDCl₃. rsc.org (s = singlet, m = multiplet) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edustudymind.co.uk When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present. bellevuecollege.edu

For this compound, the IR spectrum will prominently display absorptions corresponding to the carboxylic acid and the substituted benzene (B151609) ring. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing superimposed on C-H stretching bands. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually in the range of 1700-1730 cm⁻¹. uc.edu

The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1475-1600 cm⁻¹ region. uc.edu The C-I stretching frequency is expected to appear in the fingerprint region of the spectrum, typically around 500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700-1730 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Aromatic Ring | C=C Stretch | 1475-1600 | Medium-Weak |

| Alkyl | C-H Stretch | 2850-2960 | Medium |

| Iodo Group | C-I Stretch | ~500 | Medium-Weak |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and gain structural information about this compound by analyzing its fragmentation patterns. In MS, a molecule is ionized, and the resulting charged particles (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z). researchgate.net

The molecular weight of this compound is 262.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 262. A common fragmentation pattern for phenylacetic acids involves the loss of the carboxylic acid group, leading to a significant fragment. For 4-iodophenylacetic acid, a prominent fragment is observed at m/z 217, and another at m/z 90. nih.gov Electrospray ionization (ESI) is another common technique, particularly in conjunction with liquid chromatography (LC-MS), where the deprotonated molecule [M-H]⁻ might be observed. rsc.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from its isomers, reaction byproducts, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. bldpharm.com It is particularly useful for separating it from its ortho- and para-isomers and for assessing its purity with high accuracy. umich.edufishersci.iethermofisher.com

A typical HPLC setup for this analysis would involve a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like phosphoric acid to control pH) and an organic solvent like acetonitrile (B52724) or methanol. umich.edu Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in this compound absorbs UV light, typically monitored at 254 nm. umich.edu The retention time of the compound under specific conditions is a key identifier, and the area under the peak is proportional to its concentration, allowing for quantification and purity assessment. fishersci.iethermofisher.com For instance, in one method, a mixture of ortho-, meta-, and para-iodophenylacetic acids was successfully separated using a C-18 column with a mobile phase of 3% triethylamine (B128534) in water (pH 7.5) and acetonitrile (83:17). umich.edu

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile or semi-volatile compounds. lookchem.com Due to the polar nature and low volatility of the carboxylic acid group, this compound often requires derivatization before GC analysis to convert it into a more volatile and thermally stable compound. thermofisher.com Common derivatization agents include silylating agents or reagents like pentafluorobenzyl bromide (PFBBr) which convert the carboxylic acid to its corresponding ester. thermofisher.com

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl methylpolysiloxane phase). thermofisher.com The temperature of the column is programmed to increase over time to ensure efficient separation. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.gov GC-MS provides the dual benefit of separation by GC and identification by MS, offering a high degree of confidence in the purity assessment.

Titrimetric Methods for Quantitative Analysis

Titrimetric analysis, a cornerstone of quantitative chemical analysis, provides a robust and cost-effective method for determining the concentration of acidic or basic substances. For this compound, a weak aromatic carboxylic acid, acid-base titration is a standard and widely accepted method for purity assessment and quantification. chegg.comvwr.comtcichemicals.com This method relies on the neutralization reaction between the acidic analyte and a standardized basic titrant.

The fundamental principle involves the reaction of the carboxylic acid group (-COOH) in this compound with a strong base, typically sodium hydroxide (B78521) (NaOH), in a 1:1 stoichiometric ratio. The reaction proceeds as follows:

IC₆H₄CH₂COOH + NaOH → IC₆H₄CH₂COONa + H₂O

The titration is monitored until the equivalence point is reached, which is the point at which the moles of the added base are stoichiometrically equal to the moles of the acid initially present in the sample. libretexts.orgchegg.com

The general procedure involves dissolving a precisely weighed sample of this compound in a suitable solvent. fsu.edu While water can be used, many aromatic carboxylic acids exhibit limited aqueous solubility. In such cases, a solvent mixture, such as water and ethanol, can be employed to ensure complete dissolution of the acid before titration. mit.edu

The quantification is typically performed using one of two common approaches:

Indicator Titration: A chemical acid-base indicator, such as phenolphthalein (B1677637), is added to the acid solution. The indicator changes color at a specific pH, signaling the end point of the titration. For the titration of a weak acid with a strong base, the equivalence point occurs at a pH slightly above 7, making phenolphthalein (pH range 8.2-10.0) a suitable choice. amrita.eduatilim.edu.trsolubilityofthings.com The titration is complete when a faint, persistent pink color appears in the solution. atilim.edu.tr

Potentiometric Titration: This technique involves monitoring the pH of the solution throughout the titration using a pH meter. fsu.edueiu.edu The volume of titrant is recorded at regular pH intervals, and the data is plotted as pH versus the volume of added titrant. The equivalence point is identified as the inflection point of the resulting titration curve, where the pH changes most rapidly. libretexts.orglibretexts.org This method is particularly useful as it does not rely on a visual indicator and can provide more precise data on the acid's dissociation constant (pKa). dergipark.org.tr

Detailed Research Findings

Research and quality control procedures for aromatic carboxylic acids routinely employ titrimetric methods for assay determination. For compounds like this compound, manufacturers specify purity levels based on neutralization titration, often requiring a purity of 97.0% or higher. vwr.comtcichemicals.com The methodology is well-established for weak acids, involving the use of a standardized strong base titrant, like 0.1 M NaOH, and careful determination of the equivalence point. fsu.eduatilim.edu.tr

The precision of the method is high, with replicate analyses expected to agree within a few parts per thousand. fsu.edu The accuracy of the results is contingent upon several factors: the accurate weighing of the sample, the precise standardization of the titrant solution (often against a primary standard like potassium hydrogen phthalate, KHP), and the sharp detection of the end point. mit.edu

Below is a representative data table illustrating the results that would be obtained from a series of potentiometric titrations of this compound to determine its purity.

Interactive Data Table: Potentiometric Titration of this compound

This table shows representative data from three replicate titrations of a this compound sample with a standardized 0.1000 M NaOH solution. The molecular weight of this compound (262.04 g/mol ) is used for the calculations.

| Replicate | Sample Mass (g) | NaOH Concentration (M) | Equivalence Volume (mL) | Moles of NaOH (mol) | Calculated Mass of Acid (g) | Purity (%) |

| 1 | 0.2515 | 0.1000 | 9.55 | 0.000955 | 0.2503 | 99.52 |

| 2 | 0.2550 | 0.1000 | 9.68 | 0.000968 | 0.2537 | 99.49 |

| 3 | 0.2532 | 0.1000 | 9.60 | 0.000960 | 0.2516 | 99.37 |

| Average | 99.46 | |||||

| Std. Dev. | 0.08 |

Note: This data is illustrative of a typical quantitative analysis and is based on established titrimetric procedures for weak aromatic acids. fsu.edumit.edu The calculations are performed as follows:

Moles of NaOH = Molarity of NaOH × (Equivalence Volume / 1000)

Calculated Mass of Acid = Moles of NaOH × Molecular Weight of this compound

Purity (%) = (Calculated Mass of Acid / Sample Mass) × 100

This method provides a reliable and accurate determination of the purity of this compound, confirming its suitability for various research and synthetic applications.

Applications of 3 Iodophenylacetic Acid in Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

3-Iodophenylacetic acid serves as a versatile building block in the synthesis of a wide array of therapeutic agents due to the reactivity of its functional groups. The presence of the carboxylic acid, the methylene (B1212753) group, and the iodine atom on the phenyl ring allows for various chemical modifications, making it a valuable starting material or intermediate in the development of new drugs.

Development of Anti-inflammatory and Analgesic Agents

This compound is a significant intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. pmarketresearch.com Its structural framework is a key component in molecules designed to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.net For instance, derivatives of phenylacetic acid are foundational to potent anti-inflammatory agents. pmarketresearch.comchemimpex.com The synthesis of diclofenac, a widely used NSAID, can be achieved from o-iodophenylacetic acid, a positional isomer of this compound, highlighting the role of iodinated phenylacetic acids in this class of drugs. researchgate.netgoogle.com The development of efficient synthesis methods for these compounds is crucial for meeting the global demand for effective pain management therapies. pmarketresearch.com

Synthesis of Antibacterial Compounds

Research into new antibacterial agents has utilized this compound as a precursor for novel compounds with potential antimicrobial activity. In one study, this compound was used to synthesize a series of 2',3',4'-trihydroxy-2-phenylacetophenone derivatives. tandfonline.com Specifically, the compound 2',3',4'-trihydroxy-2-(3-iodophenyl)acetophenone was synthesized and evaluated for its antibacterial properties. tandfonline.com This synthesis demonstrates the utility of this compound in creating complex molecules designed to target bacterial processes. The structural characteristics of the resulting compounds, incorporating both the iodophenyl group and a polyhydroxylated acetophenone (B1666503) core, are being explored for their potential to overcome antibiotic resistance. tandfonline.com

Table 1: Synthesis of 2',3',4'-Trihydroxy-2-(3-iodophenyl)acetophenone

| Starting Material | Product | Yield | Physical Appearance | Melting Point |

|---|---|---|---|---|

| This compound | 2',3',4'-Trihydroxy-2-(3-iodophenyl)acetophenone | 51% | Violet crystals | 147–148 °C |

Data sourced from a study on 2',3',4'-trihydroxy-2-phenylacetophenone derivatives as anti-gram-positive antibacterial agents. tandfonline.com

Precursor for Antineoplastic Compounds (e.g., Cepharanone B)

The structural motif of this compound is also found in the synthesis of compounds investigated for their anticancer, or antineoplastic, properties. While direct synthesis pathways from this compound can be complex, its derivatives are employed in constructing larger, more intricate molecules. For example, the synthesis of Cepharanone B, a compound of interest, involves intermediates that can be derived from related iodinated aromatic compounds. jcu.edu.au The iodine atom provides a site for cross-coupling reactions, a common strategy in medicinal chemistry to build the complex scaffolds of antineoplastic agents.

Investigation in the Synthesis of Glucocorticoid Receptor Modulators

This compound has been identified as a key starting material in the synthesis of novel tetracyclic compounds designed to act as glucocorticoid receptor modulators. google.com These modulators are being investigated for the treatment of various conditions, including inflammatory diseases, asthma, and autoimmune disorders. google.com In a patented synthesis, 2-(3-iodophenyl)acetic acid is treated with a borane (B79455) dimethyl sulfide (B99878) complex as a key step in forming the larger tetracyclic structure. google.com The ability to modulate the glucocorticoid receptor offers a therapeutic approach to controlling inflammation and immune responses.

Application in the Design of Novel Antiviral Agents, including NNRTIs

The fight against viral diseases has led researchers to explore innovative molecular scaffolds, and this compound has played a role in this area. It has been used as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). torvergata.it NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV-1 by binding to and inhibiting the reverse transcriptase enzyme. nih.govmdpi.com In one synthetic route, 3-aminophenylacetic acid is converted via a Sandmeyer-type reaction into this compound, which is then used to construct pyrrolobenzoxazepinone (PBO) derivatives. torvergata.it These PBOs were specifically designed to target highly conserved residues in the HIV-1 reverse transcriptase, showing potent activity against common drug-resistant mutant strains. torvergata.it

Table 2: Key NNRTIs and Their Significance

| NNRTI Class | Example(s) | Significance |

|---|---|---|

| First-generation | Nevirapine, Efavirenz | Established the class, but limited by resistance and side effects. researchgate.net |

| Second-generation | Etravirine, Rilpivirine | Broader activity against resistant strains. researchgate.net |

| Pyrrolobenzoxazepinones (PBOs) | Investigational | Designed to inhibit highly resistant HIV-1 strains; synthesized using this compound as an intermediate. torvergata.it |

Radiolabeling Applications in Medical Technology and Diagnostics Research

The iodine atom in this compound makes it a prime candidate for radiolabeling, a technique crucial for medical imaging and diagnostics. By replacing the stable iodine atom with a radioactive isotope, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I), the compound can be transformed into a radiotracer. google.comresearchgate.net

These radiolabeled phenylacetic acid derivatives are investigated for their potential in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). researchgate.net For example, ¹³¹I-radiolabelled 4-iodophenylacetic acid, an isomer of the title compound, has been studied to determine its biodistribution and potential as a radiopharmaceutical. researchgate.netnih.gov The principle is that the radiotracer will accumulate in specific tissues or organs, and the emitted radiation can be detected externally to create an image. google.com Research has explored the use of such compounds for imaging various conditions, including cancer. researchgate.net The rapid clearance of some of these agents from the body via the kidneys is also a significant factor in their diagnostic utility. researchgate.netgoogle.com Furthermore, this compound itself can be used in the synthesis of more complex molecules which are then targeted for radiohalogenation for use in diagnostic and therapeutic applications. google.com

Synthesis of Radiolabeled Compounds for Diagnostic Imaging

The incorporation of iodine isotopes into biologically active molecules is a cornerstone of nuclear medicine, enabling non-invasive diagnostic imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This compound and its derivatives serve as valuable precursors in the synthesis of such radiolabeled compounds. The presence of a stable iodine atom in the molecular structure allows for its replacement with a radioactive isotope, a process known as radioiodination.

Radioiodination can be achieved through various methods, including isotope exchange reactions and electrophilic substitution. up.ac.zaumich.edu For instance, the synthesis of radiolabeled 4-iodophenylacetic acid has been accomplished with a radiochemical purity exceeding 98%. up.ac.za The choice of iodine isotope is critical and depends on the desired imaging modality. Iodine-123 (¹²³I) is suitable for SPECT imaging due to its 159 keV gamma-ray emission and a half-life of 13.3 hours, while Iodine-124 (¹²⁴I) is a positron emitter with a half-life of 4.2 days, making it appropriate for PET imaging. up.ac.zaresearchgate.net Iodine-131 (¹³¹I), with a longer half-life of 8.02 days and both gamma and beta emissions, can be used for both diagnostic imaging and therapeutic applications. up.ac.za

The development of radiopharmaceuticals is an actively growing field, with iodine radioisotopes being applicable for labeling a wide range of molecules, from small low-molecular-weight compounds to larger peptides and nucleic acids. nih.gov The synthesis of these radiolabeled agents often involves introducing the radioactive iodine into the molecular framework, which can then be used to study various physiological and pathological processes in the body. nih.gov For example, radioiodinated amino acid derivatives have been investigated for imaging cerebral gliomas. nih.gov

Below is a table summarizing the key iodine isotopes used in diagnostic imaging and their properties:

| Isotope | Half-life | Emission Type(s) | Primary Photon Energy | Imaging Modality |

| Iodine-123 (¹²³I) | 13.3 hours | Gamma (γ) | 159 keV | SPECT |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | 511 keV (Annihilation) | PET |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (γ) | 364 keV | SPECT/Therapy |

Data sourced from multiple references. up.ac.zaresearchgate.net

Preparation of Iodinated Fatty Acids for Myocardial Metabolism Studies

The heart primarily utilizes fatty acids for its energy needs under normal physiological conditions. nih.gov Alterations in myocardial fatty acid metabolism are indicative of various cardiac diseases, such as ischemia. nih.gov Radioiodinated fatty acid analogs have been developed as probes to non-invasively assess regional myocardial fatty acid uptake and metabolism using SPECT imaging. nih.govsnmjournals.org

One prominent example is [¹²³I]-β-methyl-iodophenyl-pentadecanoic acid ([¹²³I]-BMIPP), a branched-chain fatty acid analog. nih.govresearchgate.net The introduction of a methyl group at the beta-position inhibits β-oxidation, leading to prolonged retention of the tracer in the myocardium and enabling improved imaging quality. nih.gov The synthesis of such complex molecules often involves multi-step processes. For instance, the synthesis of BMIPP has been described involving the acylation of a thiophene (B33073) template, followed by several reaction steps to construct the fatty acid chain before the final radioiodination. nih.gov

The general strategy involves designing a fatty acid molecule with a phenyl group, which can be iodinated. The w-(p-iodophenyl) analogs, for example, offer enhanced chemical and metabolic stability due to the strong carbon-iodine bond. umich.edu The preparation of these compounds can involve the synthesis of the non-radioactive iodinated fatty acid, which is then subjected to radioiodination. umich.edu Patents have described methods for preparing iodinated fatty acid ethyl esters, which can serve as intermediates. These methods can involve the iodination of a fatty acid ethyl ester using reagents like hydroiodic acid or an alkali metal iodide. google.comgoogle.com

The table below outlines a general synthetic approach for an iodinated fatty acid analog:

| Step | Description | Key Reagents/Conditions |

| 1 | Synthesis of the fatty acid backbone | Varies depending on the specific analog (e.g., using 3-methylglutaric anhydride (B1165640) for BMIPP) nih.gov |

| 2 | Introduction of the phenyl group | Often involves coupling reactions |

| 3 | Iodination (non-radioactive) | e.g., using bis(trifluoroacetoxy)phenyl iodine and iodine umich.edu |

| 4 | Radioiodination | Isotope exchange or electrophilic substitution with Na¹²³I, Na¹²⁴I, or Na¹³¹I up.ac.zaumich.edu |

| 5 | Purification | High-performance liquid chromatography (HPLC) is often required to ensure high radiochemical purity up.ac.zaumich.edu |

Exploration in Targeted Therapies and Drug Delivery Systems

Development of Drug Conjugates incorporating Iodinated Scaffolds

Targeted drug delivery aims to maximize the therapeutic efficacy of a drug while minimizing its side effects by delivering the active agent specifically to the site of action. researchgate.net One promising strategy in this area is the use of drug conjugates, where a potent drug is linked to a targeting moiety, such as an antibody or a scaffold molecule. researchgate.netnih.gov

Antibody-drug conjugates (ADCs) combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. nih.gov Similarly, scaffold-drug conjugates (SDCs) utilize smaller, stable protein or peptide frameworks as the targeting vehicle. These scaffolds can offer advantages such as better tissue penetration and lower production costs. researchgate.net

While direct examples of this compound as the scaffold itself are not prominent in the literature, the principle of incorporating iodinated structures into these conjugates is relevant. Iodinated ligands can be conjugated to targeting proteins. acs.org The phenylacetic acid moiety can serve as a linker or part of a larger scaffold to which a cytotoxic payload is attached. The iodine atom on the phenyl ring provides a site for potential modification or for tracking the conjugate using imaging techniques if a radioisotope of iodine is used.

The development of drug conjugates involves several key components:

| Component | Function | Examples |

| Targeting Moiety | Binds to a specific receptor or antigen on target cells | Monoclonal antibodies, antibody fragments, engineered protein scaffolds (e.g., DARPins) researchgate.net |

| Linker | Connects the targeting moiety to the drug payload; can be cleavable or non-cleavable nih.gov | Hydrazones, disulfides, peptides, β-glucuronide linkers nih.gov |

| Payload (Drug) | The therapeutically active agent, often a highly potent cytotoxic drug | Auristatin analogues, maytansinoids, calicheamicins nih.gov |

The incorporation of an iodinated scaffold, potentially derived from or including a this compound motif, could offer a dual function: a structural component for drug attachment and a potential site for radioiodination, creating a theranostic agent that combines therapy and diagnostic imaging.

Strategies for Enhanced Drug Efficacy through Structural Modifications

The therapeutic efficacy of a drug is intimately linked to its chemical structure. Minor structural modifications can lead to significant changes in a compound's physicochemical properties, biological activity, and pharmacokinetic profile. rdd.edu.iq The unique structure of this compound, with its carboxylic acid group and an iodine atom on the phenyl ring, allows for various modifications to enhance drug efficacy. chemimpex.com

Research has shown that modifications to the iodine substituent can influence biological activity, suggesting avenues for drug design. The presence of the iodine atom itself can be beneficial. For instance, in the synthesis of the non-steroidal anti-inflammatory drug diclofenac, one method involves the condensation of 2,6-dichloroaniline (B118687) with an o-iodophenylacetic acid derivative. rdd.edu.iq

Structural modifications can be employed to:

Improve binding affinity: Altering substituents on the phenyl ring can enhance the interaction with the target protein or receptor.

Increase solubility and bioavailability: The carboxylic acid group can be esterified or converted to an amide to modulate lipophilicity and absorption.

Enhance metabolic stability: Introducing atoms like iodine can sometimes block sites of metabolism, prolonging the drug's half-life.

Serve as a handle for further reactions: The iodine atom is a versatile functional group that can participate in various cross-coupling reactions (e.g., Sonogashira coupling), allowing for the synthesis of more complex molecules with potentially greater efficacy. acs.org

A study on Bcl-2/Bcl-xL inhibitors demonstrated how systematic structural modifications can lead to compounds with significantly improved potency. nih.gov For example, starting from an initial lead compound, modifications to different parts of the molecule, including the core structure, resulted in analogs with nanomolar activity in inhibiting cancer cell growth. nih.gov In one part of this study, this compound was converted to its acid chloride and used in a Friedel-Crafts acylation to build a more complex inhibitor. nih.gov This highlights how this compound can be a valuable building block in the synthesis of potent therapeutic agents.

The following table summarizes strategies for structural modification and their potential impact on drug efficacy:

| Modification Strategy | Example | Potential Outcome | Reference |

| Functional Group Interconversion | Esterification of the carboxylic acid | Increased lipophilicity, improved membrane permeability | |

| Halogen Substitution | Replacing other halogens with iodine | Altered reactivity and biological activity | |

| Cross-Coupling Reactions | Using the iodine as a leaving group in Pd-catalyzed reactions | Synthesis of complex derivatives with novel properties | acs.org |

| Acylation Reactions | Conversion to acid chloride for Friedel-Crafts reactions | Building block for more complex bioactive molecules | nih.gov |

Investigations into the Biological Activity and Pharmacokinetic Aspects

Pharmacokinetic Studies of Iodinated Organic Acids

The study of how a substance is absorbed, distributed, metabolized, and excreted by the body is crucial in determining its potential therapeutic applications. For iodinated organic acids, including 3-Iodophenylacetic acid, pharmacokinetic profiles have been investigated to understand their behavior in biological systems.

Interspecies Scaling of Total Plasma Clearance

Interspecies scaling is a method used to predict pharmacokinetic parameters in humans from data obtained in different animal species. nih.gov Studies have been conducted on a group of nine iodinated organic acids, which included derivatives of benzoic, phenylacetic, and hippuric acids, in rabbits, rats, and mice to investigate the potential for interspecies scaling of the relationship between their chemical structure and total plasma clearance. nih.gov

The research established that the total plasma clearance of these compounds is predominantly dependent on their molecular structure across the studied animal models. researchgate.net However, a meaningful correlation with the lipophilicity of the drug was also observed. nih.gov The kidneys were identified as the principal organ for the elimination of these compounds. nih.gov For the interspecies scaling of total plasma clearance, utilizing a "biological clock" with the effective renal plasma flow as the unit was found to be the most suitable approach. nih.gov

A study investigating the pharmacokinetics of nine acidic drugs, including iodophenylacetic acid derivatives, in rats after intravenous injection found that the distribution volume of the central compartment increases linearly with a higher free drug fraction in the plasma. researchgate.net While a statistically significant correlation was found between total plasma clearance and lipophilicity, this relationship was more indicative of the differences between the individual acids rather than a universal predictor. researchgate.net Notably, the position of the iodine atom on the aromatic ring had a significant impact; substitution in the para position led to a substantial decrease in total plasma clearance, highlighting that clearance is dependent on the drug's geometry as well as its lipophilicity. researchgate.net

Mechanisms of Biological Interactions and Molecular Targets

The biological effects of this compound are dictated by its interactions at a molecular level. Understanding these mechanisms is key to elucidating its potential therapeutic actions.

Effects of Iodine Substitution on Biological Activity

The introduction of an iodine atom into the phenylacetic acid structure significantly influences its biological activity. chemimpex.com The iodine atom, being a halogen, can participate in halogen bonding, which can enhance the binding affinity of the compound to enzymes and receptors. This substitution is a key area of research for understanding drug-receptor interactions and designing more targeted therapies. chemimpex.com The presence of the iodine atom can alter the compound's electronic and steric properties, which in turn affects its reactivity and binding affinity to various biological targets like enzymes and receptors.

Interactions with Biomolecules and Drug-Receptor Dynamics

The interaction between a drug and its receptor is a dynamic process involving binding and subsequent conformational changes that lead to a cellular response. msdmanuals.com this compound is known to interact with various biomolecules, and its derivatives have been studied for their interactions with specific molecular targets. For instance, 2-(3-Iodophenyl)acetic acid has been identified as a synthetic radiotracer that binds to dopamine (B1211576) receptors, where it competes with the endogenous ligand, dopamine. biosynth.com

Inhibition of Pro-inflammatory Cytokines

Research has indicated that halogenated phenylacetic acid derivatives may possess anti-inflammatory properties. Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). The mechanism is thought to involve the modulation of signaling pathways associated with inflammation. For example, in vitro studies with macrophages stimulated with lipopolysaccharide (LPS) have shown that treatment with certain halogenated compounds can significantly reduce the levels of these inflammatory mediators. The inhibition of pro-inflammatory cytokines is a key therapeutic strategy for many inflammatory diseases. nih.govnih.gov

Evaluation of Antimicrobial Efficacy

The potential of this compound and its derivatives as antimicrobial agents has been a subject of investigation. Studies have explored their efficacy against various bacterial strains.

Research into a series of 2',3',4'-trihydroxy-2-phenylacetophenone derivatives, which can be synthesized from starting materials like this compound, has been conducted to evaluate their antibacterial activity. tandfonline.com One study tested 24 novel derivatives and identified 18 as potential new antibacterial agents. tandfonline.com

In another study, the antimicrobial activity of halogenated acids, including 2-Iodophenylacetic acid and 4-Iodophenylacetic acid, was tested against Vibrio parahaemolyticus and Vibrio harveyi. nih.gov The results for 2-Iodophenylacetic acid are presented in the table below. nih.gov

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| V. parahaemolyticus | >500 |

| V. harveyi | >500 |

Role As a Synthetic Intermediate in Broader Organic Synthesis

Building Block for Complex Organic Molecules

3-Iodophenylacetic acid serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. chemimpex.com Its utility stems from the presence of the iodine atom on the phenyl ring, which acts as a versatile handle for introducing molecular complexity. This feature makes it an important precursor in both academic and industrial research settings for creating novel compounds. chemimpex.com

The compound is frequently employed in palladium-catalyzed cross-coupling reactions. For instance, it can participate in Sonogashira couplings with terminal alkynes, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst. acs.org This reaction facilitates the formation of a new carbon-carbon bond on the aromatic ring, leading to the synthesis of substituted phenylacetic acid derivatives. acs.org These derivatives can be further elaborated into a variety of target molecules.

Furthermore, this compound is a precursor for synthesizing compounds with potential biological activity. Its structure allows for modifications that can lead to the discovery of new therapeutic agents. chemimpex.com Researchers utilize it to explore how iodine substitution influences biological activity, which aids in understanding drug-receptor interactions and developing targeted therapies. chemimpex.com The ability to convert the iodinated aromatic ring into other functional groups makes it a valuable starting material for creating libraries of compounds for drug discovery programs.

Applications in Agrochemical and Specialty Chemical Production

The utility of this compound extends to the agrochemical and specialty chemical sectors. chemimpex.com In agriculture, it is investigated as an intermediate for developing novel herbicides and plant growth regulators. pmarketresearch.com Research indicates its potential in synthesizing compounds that can enhance crop yield and resilience while aiming for minimal environmental impact, aligning with the demand for more sustainable agricultural practices. pmarketresearch.com

In the realm of specialty chemicals, this compound is used in the synthesis of dyes, paints, and other high-value chemical products. Its role as a precursor allows for the creation of a diverse range of chemicals tailored for specific industrial applications. chemimpex.com

Development of New Materials with Enhanced Properties

This compound and its derivatives are explored in materials science for the synthesis of advanced polymers and other materials. chemimpex.compmarketresearch.com The presence of the heavy iodine atom in the molecular structure can impart unique properties to the resulting materials. chemimpex.com Specifically, incorporating this compound into polymer chains can enhance thermal stability and mechanical strength. pmarketresearch.com This makes such materials potentially suitable for high-performance applications in industries like aerospace and automotive, where durability and safety are critical. pmarketresearch.com The ability to functionalize the molecule allows for the fine-tuning of material properties to meet specific performance requirements.

Theoretical and Computational Studies of 3 Iodophenylacetic Acid

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are crucial in predicting molecular characteristics, such as the acid dissociation constant (pKa), without the need for empirical measurement.

Prediction of Acidity Constants (pKa) using Computational Approaches

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic profile of a molecule. mdpi.comneliti.com Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict pKa values. mdpi.comresearchgate.net These approaches often involve calculating the Gibbs free energy change of the dissociation reaction in a solvent, which is a complex task requiring accurate models for solvation. mdpi.comresearchgate.net

The prediction of pKa for carboxylic acids can be achieved through various computational strategies. acs.org These methods often rely on a thermodynamic cycle that breaks down the dissociation process into gas-phase acidity and the solvation energies of the involved species. mdpi.com The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used. neliti.commdpi.com For instance, studies on phenolic compounds have shown that DFT calculations using functionals like CAM-B3LYP, combined with a solvation model and the inclusion of explicit water molecules, can yield pKa predictions with a mean absolute error of less than 0.4 pKa units compared to experimental values. mdpi.com

A comparative DFT study on 2-halo substituted phenylacetic acids (where the halogen is fluorine, chlorine, or bromine) calculated their pKa values in an aqueous phase. The study found that 2-chlorophenylacetic acid was the most acidic among the studied compounds, which was attributed to the stabilization of its corresponding anion. While this study did not include the 3-iodo isomer, it demonstrates the application of DFT in assessing the acidity of halogenated phenylacetic acids.

Analysis of Molecular Descriptors and their Influence on Acidity

Molecular descriptors are numerical values that characterize the structure and properties of a molecule and are fundamental to QSAR/QSPR modeling. researchgate.net They can be categorized into global descriptors, which describe the molecule as a whole, and local descriptors, which pertain to specific atoms or functional groups. These descriptors are used to understand how structural features influence properties like acidity. researchgate.net

A detailed DFT study on 2-halophenylacetic acids analyzed several global descriptors to understand their reactivity and acidity. Key descriptors included the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), and global hardness (η). The HOMO-LUMO gap is a significant indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. The study found that substitution with halogens tends to make the phenylacetic acid molecule more polarized, as indicated by an increase in the dipole moment compared to the parent phenylacetic acid.

The acidity of aromatic carboxylic acids is influenced by the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the conjugate base through inductive or resonance effects. organicchemistrytutor.com Descriptors such as the partial charges on the atoms of the carboxylic group are directly related to the pKa value; a more positive partial charge on the acidic hydrogen generally correlates with lower pKa values (stronger acid). researchgate.net

Table 1: Global Molecular Descriptors for Halogenated Phenylacetic Acids (2-substituted isomers) Data sourced from a DFT study on 2-halophenylacetic acids. This table illustrates the type of descriptors used in computational analysis.

| Descriptor | FluoroPA | ChloroPA | BromoPA |

|---|---|---|---|

| HOMO (eV) | -7.15 | -6.91 | -6.82 |

| LUMO (eV) | -0.99 | -1.26 | -1.29 |

| Energy Gap (eV) | 6.16 | 5.65 | 5.53 |

| Electronegativity (χ) | 4.07 | 4.08 | 4.05 |

| Global Hardness (η) | 3.08 | 2.82 | 2.76 |

Molecular Docking and Simulation Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pharmiweb.com This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a biological target, such as a protein or DNA. pharmiweb.comjspae.com

A molecular docking study was conducted to investigate the binding modes of various phenylacetic acid (PAA) derivatives, including 3-iodophenylacetic acid, with several biological targets. jspae.com The study found that, in general, meta-substituted PAA derivatives exhibited superior binding interactions compared to their ortho- and para-substituted counterparts. jspae.com

Interaction with DNA: The docking results indicated that PAA derivatives bind to DNA primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA helix. jspae.com The hydrophobic phenyl ring facilitates favorable interactions with the hydrophobic core of the DNA. For this compound, a docking score of -6.763 was reported, indicating a moderate level of interaction. jspae.com The accuracy of docking small molecules to DNA can be challenging due to the unique structural and chemical properties of DNA binding sites, such as the G-quadruplex, which differ significantly from protein targets. nih.govnih.gov

Interaction with Urease: The same study also explored the interactions of PAA derivatives with the urease enzyme. jspae.com The this compound derivative demonstrated favorable interaction modes. jspae.comresearchgate.net Specifically, the iodo group, being an electron-withdrawing substituent, can enhance the molecule's polarizability and contribute to strong interactions. jspae.com The two-dimensional representation of the docking showed interactions between this compound and the active site of the urease enzyme. researchgate.net Such studies are crucial as urease inhibitors have significant therapeutic potential in treating infections caused by ureolytic bacteria like Helicobacter pylori. mdpi.comnih.gov

Mechanistic Computational Investigations of Reactivity

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the factors that control reactivity.

Studies on the electrophilic iodination of benzene (B151609) and other aromatic compounds using DFT have detailed the reaction mechanism, which typically involves the formation of intermediate π- and σ-complexes (arenium ions). researchgate.net However, some recent computational and experimental work suggests that for certain electrophilic aromatic substitutions, the classic two-stage arenium ion mechanism may not be universal, and concerted single-transition-state routes or addition-elimination pathways could be favored under specific conditions. pnas.orgacs.org

The reactivity of iodophenylacetic acid derivatives has been explored in various contexts. In one study concerning post-Ugi reactions to form isoquinolinone rings, substrates derived from 2-iodophenylacetic acid failed to yield the desired product, highlighting how the position of the iodo-substituent can be critical for the success of a particular synthetic pathway. researchgate.net

Another investigation focused on the photostimulated reaction of (o-iodophenyl)acetic acid with ketone enolate ions, which proceeds via an SRN1 (substitution radical-nucleophilic, unimolecular) mechanism. semanticscholar.orgchim.it This process involves the photoinduced generation of a radical anion, which then propagates a radical-chain reaction. semanticscholar.orgchim.it Such studies demonstrate the utility of computational methods in elucidating complex, multi-step reaction mechanisms.

Furthermore, a study on iridium-catalyzed ortho-iodination of benzoic acids noted that phenylacetic acid itself gave only a low yield of 2-iodophenylacetic acid. This lower reactivity was explained computationally as a result of a decreased electron density on the iridium(III) center in the catalytic cycle, which reduces its ability to undergo the necessary oxidative addition step to form the Ir(V) intermediate.

Future Research Directions and Translational Potential

Innovations in Synthetic Methodologies for Sustainable Production

The production of 3-Iodophenylacetic acid and its derivatives is undergoing a shift towards more efficient and environmentally benign synthetic strategies. Traditional methods are being reimagined through green chemistry principles to reduce waste, energy consumption, and reaction times. pmarketresearch.com

Key innovations include:

Microwave-Assisted Synthesis: This technique dramatically shortens reaction times from hours to minutes, while simultaneously improving product yield and purity. pmarketresearch.com

Flow Chemistry: By conducting reactions in continuous-flow reactors, this method offers enhanced safety, control, and efficiency, which is particularly advantageous for scaling up production of crucial pharmaceutical intermediates like this compound. pmarketresearch.com

Advanced Catalysis: The development of greener synthesis methods, such as biocatalysis, allows reactions to proceed under mild conditions, minimizing environmental impact. pmarketresearch.com Similarly, research into efficient iridium-catalyzed ortho-iodination presents a novel pathway for producing iodinated aromatic acids. acs.org

These advancements are not only enhancing the production of this compound but are also aligning its manufacturing with modern sustainability goals. pmarketresearch.com

| Synthesis Innovation | Key Advantages | Relevant Research Context |

| Microwave-Assisted Synthesis | Reduced reaction time, enhanced yield and purity. pmarketresearch.com | Optimization of Ullmann reactions for diaryl thioether synthesis. tandfonline.com |

| Flow Chemistry | Continuous process, improved safety and efficiency, simplified purification. pmarketresearch.com | Streamlining production of high-quality pharmaceutical intermediates. pmarketresearch.com |

| Biocatalysis | Use of biocatalysts for specific reactions under mild conditions, reduced environmental impact. pmarketresearch.com | A greener alternative for industrial chemical synthesis. pmarketresearch.com |

| One-Pot Synthesis | Improved time and solvent efficiency. | Advanced method for creating derivatives without isolating intermediates. |

| Ionic Liquids | Eco-friendly solvent alternative, reduces use of volatile organic compounds. tandfonline.com | Used in Ullmann reactions to produce key pharmaceutical building blocks. tandfonline.com |

Exploration of Novel Biological Applications

This compound serves as a versatile scaffold for developing new bioactive molecules with significant therapeutic potential. Its unique structure is a key building block for compounds targeting a range of diseases. pmarketresearch.comchemimpex.com

Future research is focused on several promising areas:

Radiopharmaceuticals: A significant area of research involves the use of radioiodinated phenylacetic acid derivatives for cancer diagnostics and therapy. up.ac.za Studies on 131I-labelled 4-iodophenylacetic acid are exploring its potential as a radiopharmaceutical, building on the known anti-proliferative effects of phenylacetate (B1230308) in various cancer models. up.ac.za In a related application, the compound is used as a synthetic radiotracer for positron emission tomography (PET) imaging of dopamine (B1211576) receptors. biosynth.com

Targeted Cancer Therapy: The iodophenyl moiety is being incorporated into advanced therapeutic agents. For instance, 4-(p-iodophenyl)butanoic acid, a derivative, is used as an albumin-binding group in prostate-specific membrane antigen (PSMA) targeting radioligands for prostate cancer, a strategy designed to improve the pharmacokinetic profile of the drug. mdpi.comsnmjournals.org Platinum(IV) prodrugs incorporating iodophenylacetic acid derivatives are also being designed as multi-targeting anticancer agents. bohrium.com

Antibacterial Agents: Derivatives of this compound are being investigated for their antimicrobial properties. Research has shown that certain 2-phenylacetophenone derivatives synthesized from phenylacetic acids exhibit antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. tandfonline.com

Anti-inflammatory and Analgesic Drugs: The compound continues to be a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. pmarketresearch.comchemimpex.com Research into its derivatives has revealed significant anti-inflammatory properties, making them promising candidates for new pain management therapies. pmarketresearch.com

| Application Area | Research Focus | Example Compound/Derivative |

| Radiopharmaceuticals | Cancer imaging and therapy. up.ac.za | 131I-labelled 4-iodophenylacetic acid. up.ac.za |

| Targeted Cancer Therapy | Improving drug pharmacokinetics and targeted delivery. mdpi.comsnmjournals.org | 4-(p-iodophenyl)butanoic acid in PSMA ligands. mdpi.com |

| Antibacterial Agents | Development of new antibiotics against Gram-positive bacteria. tandfonline.com | 2',3',4'-Trihydroxy-2-(3-iodophenyl) acetophenone (B1666503). tandfonline.com |

| Anti-inflammatory Drugs | Synthesis of novel NSAIDs and analgesics. pmarketresearch.comchemimpex.com | Derivatives showing anti-inflammatory and analgesic properties. pmarketresearch.com |

Development of Advanced Analytical Tools

The synthesis and application of novel this compound derivatives necessitate the use and development of sophisticated analytical techniques for their characterization and quantification. These tools are essential for ensuring purity, confirming structure, and understanding biological activity.

Future directions in this area include:

Chromatographic and Spectrometric Methods: High-Performance Liquid Chromatography (HPLC) is crucial for assessing the radiochemical purity of labeled compounds like 131I-iodophenylacetic acid. up.ac.za The development of new derivatives relies on a suite of advanced methods, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and UPLC for comprehensive structural elucidation and purity confirmation. acs.orgambeed.combldpharm.com

Reference Standards: this compound serves as a reference standard in various analytical methods, helping to ensure the accuracy and reliability of measurements for related compounds. chemimpex.com

Bioimaging Techniques: For radiolabeled derivatives, PET imaging stands out as a critical analytical tool, not for chemical analysis, but for visualizing the in-vivo distribution and target engagement of these compounds. biosynth.com

The continuous refinement of these analytical tools is vital for supporting the discovery and development of new applications for this compound.

Integration of Computational and Experimental Research

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of this compound derivatives. By predicting properties and mechanisms, computational tools help guide more efficient and targeted laboratory research.

Key areas of integration include:

Drug Design and SAR Studies: Computational chemistry is used to perform structure-activity relationship (SAR) studies. For example, quantum mechanics calculations can generate torsion plots to predict the conformational preferences of molecules, providing insights that guide the synthesis of analogs with improved biological activity. nih.gov

Reaction Mechanism Elucidation: Computational studies are employed to understand complex reaction mechanisms. This knowledge can be used to optimize reaction conditions and improve yields, as demonstrated in studies of iridium-catalyzed iodination reactions. acs.org

Predictive Modeling with AI: The use of artificial intelligence and machine learning is an emerging trend predicted to streamline the identification of new applications and enhance the efficiency of compound synthesis. pmarketresearch.com These technologies can analyze vast datasets to identify promising molecular candidates before they are ever synthesized.

This integrated approach reduces the time and cost associated with traditional trial-and-error research, paving the way for more rapid innovation.

| Research Area | Computational Tool/Method | Experimental Application |

| Structure-Activity Relationship (SAR) | Quantum mechanics calculations (e.g., B3LYP-D3, MP2). nih.gov | Guiding the synthesis of new anti-parasitic drug analogs. nih.gov |

| Reaction Mechanism Analysis | Density Functional Theory (DFT) calculations (e.g., BP86). acs.org | Optimizing conditions for iridium-catalyzed C-H iodination. acs.org |

| New Application Discovery | Artificial Intelligence and Machine Learning. pmarketresearch.com | Accelerating the identification of novel therapeutic and industrial uses. pmarketresearch.com |

Potential for Clinical Translation and Industrial Applications

The ongoing research into this compound and its derivatives points to significant potential for both clinical translation and broader industrial use.

Clinical Translation: The most promising path to clinical use is in oncology. Phenylacetate itself has been studied in Phase II clinical trials for brain tumors. up.ac.za Building on this, derivatives like 177Lu-labeled PSMA ligands containing an iodophenyl moiety are being developed as next-generation radiotherapeutics for prostate cancer, with some meriting clinical translation. mdpi.comsnmjournals.org The design of novel platinum-based prodrugs also represents a clear strategy for developing new chemotherapeutic agents. bohrium.com